ottelione A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1S,3S,3aR,7aS)-1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-15(20-16(21)7-5-12(2)19(14)20)9-13-6-8-18(23-3)17(22)10-13/h4-8,10,14-15,19-20,22H,1-2,9,11H2,3H3/t14-,15-,19+,20+/m1/s1 |
InChI Key |
ODHHTIYRUDURPW-IPZZXCBHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2C[C@H]([C@H]3[C@@H]2C(=O)C=CC3=C)C=C)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CC(C3C2C(=O)C=CC3=C)C=C)O |
Synonyms |
ottelione A |
Origin of Product |
United States |
Origin, Isolation, and Structural Elucidation of Ottelione a
Ottelione A is a natural product found in the freshwater plant Ottelia alismoides (L.) Pers. nih.govijrpp.comstuartxchange.org. This aquatic plant has been identified as a source of several secondary metabolites, including this compound and its isomer, ottelione B ijrpp.comstuartxchange.orgresearchgate.netacs.orgumn.edu.
The isolation of this compound typically involves the extraction of plant material from Ottelia alismoides ijrpp.comresearchgate.netumn.edu. Following extraction, various chromatographic techniques are employed to separate and purify individual compounds from the complex mixture medinadiscovery.com. The process of isolating natural products often involves a series of steps aimed at obtaining pure compounds for structural and biological characterization medinadiscovery.comresearchgate.net.
Hydroxylated Ottelione Analogs
Research into the chemical constituents of Ottelia alismoides has led to the identification of hydroxylated analogs of ottelione. A notable example is 3a-hydroxyottelione, which has been isolated from extracts of Ottelia alismoides alongside otteliones A and B researchgate.netumn.edu.
Biosynthetic Pathways and Precursors
Proposed Biosynthetic Origins of Ottelione A
The proposed biosynthetic origin of this compound suggests a connection to known metabolic routes within plants.
Connection to Terpenoid Biosynthesis
Terpenoids are a large and diverse class of natural products derived from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are assembled through either the mevalonic acid (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. gerli.com While this compound itself is a 4-methylene-2-cyclohexenone, some studies suggest a possible link to terpenoid biosynthesis, potentially through the involvement of terpenoid precursors or enzymatic machinery in the early stages of its formation. Ottelia alismoides is known to contain various chemical constituents, including terpenoids, which supports the possibility of such a connection. ijrpp.comnih.govresearchgate.net
Putative Precursors and Intermediates
Research suggests that this compound might originate from acyclic diarylheptanoids. A proposed biosynthetic process involves the enzymatic oxidation of a novel acyclic diarylheptanoid precursor. This oxidation is hypothesized to initiate a multistep formation leading to a strained cyclonona-1,5-diene intermediate. This intermediate is then believed to undergo a spontaneous researchgate.netresearchgate.net sigmatropic rearrangement, specifically a Cope rearrangement, to form this compound. This proposed pathway highlights the potential involvement of specific diarylheptanoids as direct precursors to the ottelione scaffold.
Enzymatic Transformations and Biosynthetic Gene Clusters (Hypothesized)
The conversion of putative precursors into this compound likely involves a series of enzymatic transformations. While specific enzymes directly involved in this compound biosynthesis have not been definitively identified, the proposed pathway involving oxidation and rearrangement suggests the potential roles of oxidoreductases and potentially enzymes facilitating the cyclization and rearrangement steps.
The genes encoding the enzymes responsible for a specific biosynthetic pathway are often clustered together in the genome, forming biosynthetic gene clusters (BGCs). nih.govrsc.org The identification of BGCs associated with this compound biosynthesis in Ottelia alismoides would provide crucial insights into the enzymes involved and their genetic regulation. Although direct evidence for this compound BGCs is limited in the search results, the concept of BGCs is well-established for the production of various natural products in plants, fungi, and bacteria. nih.govrsc.org
Omics Approaches in Elucidating Natural Product Biosynthesis
Omics technologies, including genomics, transcriptomics, metabolomics, and proteomics, are powerful tools for unraveling complex biological processes, including the biosynthesis of natural products. elifesciences.org Applying these approaches to Ottelia alismoides can provide a comprehensive view of the genes, transcripts, proteins, and metabolites involved in this compound production.
Genomics and Transcriptomics in Ottelia alismoides
Genomics involves sequencing and analyzing the entire genome of an organism. The genome assembly of Ottelia alismoides has been reported, which serves as a fundamental resource for identifying potential biosynthetic genes. zju.edu.cnresearchgate.netplabipd.dedntb.gov.ua Transcriptomics focuses on the study of RNA molecules, providing information about gene expression levels under different conditions. Transcriptomic analysis of O. alismoides has been used to investigate metabolic pathways, including those related to secondary metabolite biosynthesis, in response to environmental factors like CO2 concentration. researchgate.netfrontiersin.orgbohrium.comfrontiersin.orgmdpi.comnih.govresearchgate.net By comparing gene expression profiles in tissues or conditions where this compound is produced versus those where it is not, researchers can identify candidate genes potentially involved in its biosynthesis.
Metabolomics and Proteomics for Pathway Mapping
Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. This can help identify potential precursors and intermediates in a biosynthetic pathway. frontiersin.orgacs.orgdntb.gov.ua Metabolomic studies on O. alismoides have explored various metabolic pathways, including those related to carbon and nitrogen metabolism and secondary metabolite biosynthesis. frontiersin.orgdntb.gov.uaresearchgate.net By analyzing the metabolic profiles of O. alismoides tissues, particularly those known to produce this compound, researchers can look for co-accumulating metabolites that might be part of the biosynthetic route.
Proteomics is the large-scale study of proteins. Enzymes are proteins, and proteomics can help identify the specific enzymes involved in metabolic pathways. elifesciences.org While the search results did not provide specific details on proteomics studies directly focused on this compound biosynthesis in O. alismoides, proteomics is a valuable tool for identifying the enzymes encoded by candidate genes identified through genomic and transcriptomic analyses. elifesciences.org Integrated omics approaches, combining data from genomics, transcriptomics, and metabolomics, can provide a more holistic understanding of the biosynthetic machinery and regulatory networks involved in this compound production. researchgate.netfrontiersin.org
Chemical Synthesis Strategies of Ottelione a and Its Analogs
Total Synthesis Approaches for Ottelione A
Total synthesis efforts have focused on constructing the intricate hydrindane core and incorporating the characteristic functionalities of this compound. ias.ac.in
Early synthetic studies successfully achieved the total synthesis of this compound in racemic form. core.ac.ukacs.orgacs.org These initial syntheses were crucial in confirming the relative stereochemistry of the natural product. acs.orgthieme-connect.com One such approach relied on a selective ring-closing metathesis as a key step to construct the molecular framework. acs.orgacs.orgresearchgate.net Another racemic synthesis involved an α-carbonyl radical cyclization method to build the bicyclo[4.3.0]nonane core structure. nih.gov
Given the importance of stereochemistry for biological activity, enantioselective total synthesis has been a major focus. core.ac.ukthieme-connect.comjst.go.jp Several groups have reported the enantioselective synthesis of (+)-ottelione A, which corresponds to the naturally occurring enantiomer. core.ac.ukthieme-connect.comjst.go.jp These strategies have allowed for the determination of the absolute configuration of this compound. core.ac.ukjst.go.jp
One notable enantioselective synthesis of (+)-ottelione A utilized D-ribose as a chiral starting material. acs.orgacs.org This approach leveraged the inherent chirality of D-ribose to control the stereochemistry of the growing molecule. researchgate.netrsc.org A key intermediate in this route was an α-keto cyclopropane (B1198618), which played a role in controlling the stereochemistry during the attachment of the aromatic portion and was subsequently converted to a vinyl group. acs.orgnih.gov The use of chiral pool starting materials like D-ribose is a common strategy in asymmetric synthesis to introduce desired stereocenters. researchgate.net
Asymmetric catalysis has been employed to induce chirality and control stereochemistry during key bond-forming reactions in the synthesis of this compound or related intermediates. wikipedia.orgfrontiersin.org While specific examples of asymmetric catalysis directly applied to every step of this compound synthesis are detailed in the literature, the general principle involves using chiral catalysts to favor the formation of one enantiomer over the other by lowering the activation energy for a specific transition state. wikipedia.org Research on catalytic asymmetric synthesis, including oxidative desymmetrization, has been explored in the context of synthesizing intermediates for ottelione and related compounds. researchgate.netresearchgate.net
Stereocontrolled cyclization reactions are crucial for constructing the cyclic systems present in this compound with the correct relative and absolute stereochemistry. The α-carbonyl radical cyclization method has been successfully applied in the enantioselective total synthesis of this compound, allowing for the construction of the cis-hydrindanone skeleton. nih.govfigshare.comacs.org This method involves the formation of a radical intermediate adjacent to a carbonyl group, which then undergoes intramolecular cyclization in a stereoselective manner. rsc.orgrsc.orgualberta.ca
Enantioselective Total Synthesis
Ring-Closing Metathesis (RCM) Applications
Ring-closing metathesis (RCM) has been identified as a valuable tool in the synthesis of the core bicyclic structure of this compound. One synthetic approach to racemic this compound utilized a method relying on selective ring-closing metathesis researchgate.netacs.orgnih.gov. In the synthesis of both otteliones A and B, a regioselective RCM reaction of a tetraene intermediate was employed to construct the requisite bicyclic core structure acs.orgnih.govblogspot.com. Specifically, the reaction of tetraene 4 using Grubbs' generation I catalyst efficiently yielded the core bicycle 20 in consistently excellent yield in one reported synthesis blogspot.com. Another strategy involved conjugate addition of an organocopper species followed by RCM of the resulting intermediate to furnish a precursor to rac-ottelione A wiley-vch.de. These examples highlight the utility of RCM in forming the crucial carbocyclic framework of this compound.
Formal Synthesis of this compound
Formal synthesis of this compound has also been achieved through various strategies. Several reports detail formal total syntheses of this compound acs.orgjst.go.jpdntb.gov.uanih.govresearchgate.net. One notable formal synthesis employed iridium-catalyzed oxidative desymmetrization as a key step acs.orgjst.go.jpdntb.gov.uaresearchgate.net. These formal syntheses represent significant progress towards the total synthesis by providing efficient routes to advanced intermediates that have previously been converted to the final product.
Semisynthesis and Derivatization Strategies
While the primary focus in the literature is on total synthesis and the synthesis of analogs, semisynthesis has been mentioned in the context of preparing this compound derivatives nih.govnih.govacs.org. Exploratory studies towards the synthesis of this compound and B have also utilized phosphonamide technology, although these were described as limited beilstein-journals.org. The ability to derivatize the this compound structure is crucial for exploring structure-activity relationships.
Synthesis of Structural Analogs and Derivatives
The synthesis of structural analogs and derivatives of this compound has been extensively pursued to establish the relationship between its structure and its antimitotic activity nih.govnih.govacs.orgacs.org. These studies have involved modifications at different positions of the molecule, including C-1, C-7, and the C-3 phenylmethyl group nih.govnih.govacs.orgacs.org.
Modifications at C-1 (e.g., desvinyl analogs)
Modifications at the C-1 position have included the synthesis of desvinyl analogs of this compound nih.govnih.govacs.org. Studies involving these C-1 desvinyl analogues have been instrumental in understanding the structural requirements for the biological activity of this compound nih.govnih.govacs.org. Research findings indicated that the C-1 vinyl group is not essential for the potency of this compound nih.govnih.govacs.org.
Alterations at C-7 (e.g., methylene (B1212753), exocyclic ethylidene analogs)
Alterations at the C-7 position, such as the synthesis of methylene and exocyclic ethylidene analogs, have also been investigated nih.govnih.govacs.org. The synthesis of compounds possessing a C-7 exocyclic double bond was achieved through reactions involving phosphonium (B103445) ylides nih.gov. For example, a C-7 exocyclic ethylidene derivative was prepared by treating an intermediate compound with Ph₃P⁺CH₂CH₃Br⁻ and tBuOK nih.gov. These studies revealed that the C-7 exocyclic double bond is essential for the potency of this compound, possibly due to its interaction with tubulin nih.govnih.govacs.org.
Substituent Variations on the C-3 Phenylmethyl Group
Variations in the substituents on the C-3 phenylmethyl group have been explored to optimize the activity of this compound analogs researchgate.netnih.govnih.govacs.org. Through the synthesis of various C-3 phenylmethyl analogues, the impact of these substituents on the antimitotic activity was evaluated nih.govnih.govacs.org. One specific analog, compound 10g, with a 3′-fluoro-4′-methoxyphenylmethyl substituent, demonstrated significantly higher activity (6–38-fold more active) against certain cancer cell lines compared to this compound (compound 4) nih.govacs.org.
Detailed research findings on the activity of selected C-3 phenylmethyl analogs relative to this compound (4) are summarized below:
| Compound | C-3 Phenylmethyl Substituent | Relative Activity (vs. This compound) | Cancer Cell Lines Tested |
| 4 | 3′-hydroxy-4′-methoxyphenylmethyl | 1x | MCF-7, NCI-H460, COLO205 nih.govacs.org |
| 10g | 3′-fluoro-4′-methoxyphenylmethyl | 6–38x more active | MCF-7, NCI-H460, COLO205 nih.govacs.org |
This data indicates that modifications to the phenylmethyl group at C-3 can significantly influence the biological activity of this compound analogs nih.govacs.org.
Hydroxylated Analogs
The synthesis of hydroxylated analogs of this compound has been explored to investigate structure-activity relationships and potentially identify compounds with modified biological profiles. One such analog, 3a-hydroxyottelione, has been isolated from Ottelia alismoides, the same plant source as this compound and B. nih.govresearchgate.net
Synthetic approaches to hydroxylated this compound derivatives often involve modifying existing synthetic routes to introduce hydroxyl groups at specific positions on the molecule. For instance, reduction of the C-4 carbonyl group of this compound (1a) using Luche conditions yielded the allylic alcohol 14, indicating the introduction of a hydroxyl group at the C-4 position. nih.govresearchgate.net This reaction was reported to be stereoselective, yielding primarily the endo orientation of the new hydroxyl group, supported by NOESY data. nih.govresearchgate.net
Another strategy involves the synthesis of analogs with hydroxyl groups on the aromatic ring. For example, compounds with a para-hydroxyl group on the C-3 phenylmethyl substituent, such as compound 11b, have been synthesized. nih.gov The synthesis of these analogs can involve Suzuki-Miyaura coupling with appropriately substituted aryl iodides. nih.gov
The synthesis of hydroxylated analogs provides valuable insights into how the presence and position of hydroxyl groups influence the compound's properties and biological interactions.
Key Methodological Advances in this compound Synthesis
Development of Novel Stereoselective Reactions
Stereoselective synthesis, also known as asymmetric synthesis, is essential for constructing complex molecules like this compound, which possesses multiple stereogenic centers. wikipedia.org Developing reactions that control the formation of specific stereoisomers is a central theme in this compound synthesis. ias.ac.inrsc.orgthieme-connect.com
One key stereoselective step highlighted in synthetic approaches is the construction of the cis-hydrindanone skeleton. Radical cyclization of α-iodoketones has been employed as a key step to achieve this. acs.orgnih.govfigshare.comacs.orgairitilibrary.com Another approach involved an intramolecular Cannizzaro reaction to form the bicyclic core structure. beilstein-journals.orgbeilstein-journals.org
Enantioselective total syntheses of this compound have been reported, establishing the absolute configuration of the natural product. jst.go.jpacs.orgnih.govthieme-connect.comfigshare.comacs.orgnih.govacs.orgcore.ac.ukstorkapp.meorcid.orgnii.ac.jpdp.techresearchgate.net These syntheses often rely on key enantioselective transformations or the use of chiral starting materials. For instance, one enantioselective route utilized enzymatic desymmetrization as a key step to obtain an enantiopure intermediate. core.ac.uk Another approach involved the use of an α-keto cyclopropane derived from D-ribose to control stereochemistry. acs.org
Stereoselective coupling reactions are also vital. Suzuki-Miyaura coupling has been used to introduce the aromatic group with control over the stereochemistry. acs.orgnih.govfigshare.comacs.org
The development and application of these stereoselective methods are critical for accessing this compound and its analogs in their biologically relevant forms.
Efficiency and Economy in Synthetic Pathways
Improving the efficiency and economy of synthetic routes is a continuous goal in organic chemistry, particularly for complex natural products like this compound. researchgate.netmonash.edu Efficient pathways aim to maximize yield, minimize steps, reduce waste, and utilize readily available or cost-effective starting materials and reagents. monash.edu
One reported synthesis utilized a tandem enyne/ring closing metathesis approach as an efficient entry to the core structure. acs.org Radical cyclization has also been described as an efficient method for constructing the bicyclo[4.3.0]nonane core. acs.orgnih.govfigshare.comacs.orgnih.govairitilibrary.com
The choice of reagents and reaction conditions also plays a crucial role in efficiency. For example, the use of specific catalysts and optimized conditions can lead to higher yields and fewer byproducts. monash.edu The synthesis of this compound analogs has also considered economy, with some studies focusing on preparing compounds in racemic form for initial evaluation. nih.gov
The pursuit of more efficient and economical synthetic routes is driven by the need for practical methods to access this compound and its analogs for further research and potential development.
Biological Activities and Molecular Mechanisms of Ottelione a
Antiproliferative and Cytotoxic Activities in Research Models
Ottelione A has demonstrated potent antiproliferative and cytotoxic activities in various in vitro and in vivo research models. Its efficacy has been evaluated across a broad spectrum of cancer cell lines, highlighting its potential as an anticancer agent.
Efficacy in Various Cell Lines (e.g., cancer cell lines)
This compound exhibits potent in vitro antiproliferative activity, with half-maximal inhibitory concentration (IC50) values typically in the picomolar to nanomolar range against a panel of 60 human cancer cell lines. nih.gov Studies have shown particularly strong activity against cell lines such as HCT-116 and A375, where it demonstrated inhibitory effects at subnanomolar concentrations (IC50 values of 0.74 nM and 0.40 nM, respectively). nih.gov An analogue of this compound, compound 10g, was found to be even more active against certain cell lines, including MCF-7, NCI-H460, and COLO205, showing potency 6 to 38 times greater than this compound. acs.org Beyond in vitro studies, this compound has also been investigated in in vivo models, where it inhibited the proliferation of Ehrlich ascites carcinoma cells in mice. researchgate.net This inhibition was associated with the induction of G0/G1 cell cycle arrest and apoptosis in the cancer cells. researchgate.net
Below is a table summarizing some reported IC50 values for this compound against specific cancer cell lines:
| Cell Line | IC50 (nM) | Source |
| HCT-116 | 0.74 | nih.gov |
| A375 | 0.40 | nih.gov |
| MCF-7 | < this compound analogue 10g was 6-38x more active | acs.org |
| NCI-H460 | < this compound analogue 10g was 6-38x more active | acs.org |
| COLO205 | < this compound analogue 10g was 6-38x more active | acs.org |
| Ehrlich ascites carcinoma cells | Inhibited proliferation in mice model | researchgate.net |
Mechanisms of Action at the Cellular and Molecular Level
The potent antiproliferative and cytotoxic effects of this compound are primarily attributed to its interaction with tubulin, a key protein component of microtubules.
Tubulin Polymerization Inhibition
A key molecular mechanism of this compound involves the inhibition of tubulin polymerization. nih.govnih.govresearchgate.net Tubulin polymerization is the process by which tubulin dimers assemble to form microtubules, essential structures for various cellular functions, including cell division, intracellular transport, and maintaining cell shape. By inhibiting this process, this compound disrupts the formation of functional microtubules, leading to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cancer cells. In vitro tubulin polymerization assays have confirmed that this compound significantly inhibits the assembly of tubulin. nih.gov
Research indicates that this compound acts as a colchicine-competitive inhibitor. nih.govacs.orgnih.gov This means that this compound binds to the same site on the tubulin dimer as the well-known antimitotic agent colchicine. The colchicine-binding site is located at the interface between the alpha and beta tubulin subunits. mdpi.com Binding of compounds to this site typically prevents the conformational changes in tubulin necessary for its assembly into microtubules. This compound has shown a high percentage of colchicine-binding inhibition, revealing its strong affinity for this site, which contributes significantly to its remarkable antiproliferative activities. nih.gov
In addition to inhibiting the polymerization of free tubulin dimers, this compound has also been shown to be capable of disassembling preformed microtubules. researchgate.netcore.ac.ukresearchgate.net This activity further disrupts the existing microtubule network within cells, impacting cellular processes that rely on intact microtubule structures. The ability to both prevent assembly and promote disassembly of microtubules underscores the comprehensive disruptive effect of this compound on tubulin dynamics.
The combined effects of inhibiting tubulin polymerization and disassembling preformed microtubules lead to significant alterations in cellular microtubule dynamics. Microtubule dynamics, characterized by phases of growth (polymerization) and shrinkage (depolymerization), are crucial for processes like chromosome segregation during mitosis and intracellular trafficking. By interfering with these dynamics, this compound disrupts the normal functioning of the microtubule cytoskeleton. This disruption can lead to mitotic arrest, preventing cancer cells from dividing, and can trigger apoptotic pathways, resulting in cell death. mdpi.com The potent effects of this compound on cellular microtubule dynamics are central to its observed antiproliferative and cytotoxic activities.
Disassembly of Preformed Microtubules
Cell Cycle Modulation
The cell cycle is a tightly regulated series of events that culminates in cell division. Dysregulation of the cell cycle is a hallmark of cancer. This compound has been shown to interfere with this process, specifically by inducing cell cycle arrest. researchgate.netnih.govmans.edu.eg
Induction of G0/G1 Cell Cycle Arrest
Research indicates that this compound can induce cell cycle arrest at the G0/G1 phase in cancer cells. researchgate.netnih.govmans.edu.eg The G0 phase is a quiescent state, while the G1 phase is the first gap phase where the cell grows and prepares for DNA replication. Arrest at this stage prevents cells from entering the synthesis (S) phase and subsequently undergoing division. Flow cytometric analysis has been used to demonstrate this accumulation of cells in the G0/G1 phase following treatment with this compound. researchgate.netnih.govmans.edu.eg
Alteration of Cell Cycle Regulatory Proteins (e.g., Cyclin D1)
The progression through the cell cycle is controlled by a complex network of regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). Cyclin D1 is a key protein that promotes the transition from the G1 to the S phase. researchgate.net Studies have shown that treatment with this compound leads to a decreased expression of cyclin D1 in cancer cells. researchgate.netnih.govmans.edu.egresearchgate.net This downregulation of cyclin D1 is associated with the observed G0/G1 cell cycle arrest. researchgate.netnih.govmans.edu.eg
Table 1: Effect of this compound on Cyclin D1 Expression
| Treatment | Cyclin D1 Expression Level | Effect on Cell Cycle |
| Control | Normal | Progression |
| This compound | Decreased | G0/G1 Arrest |
Note: Data is based on research findings indicating the relationship between this compound treatment and cyclin D1 expression levels in cancer cells, leading to G0/G1 cell cycle arrest. researchgate.netnih.govmans.edu.egresearchgate.net
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis, contributing to tumor growth and progression. This compound has been found to induce apoptosis in cancer cells through various mechanisms. researchgate.netnih.govmans.edu.egresearchgate.net Apoptosis can be initiated through intrinsic or extrinsic pathways, both leading to the activation of caspases. wikipedia.orgthermofisher.com
Activation of p53 Pathways
The p53 protein is a well-known tumor suppressor that plays a central role in regulating cell cycle arrest and initiating apoptosis in response to cellular stress, such as DNA damage. google.comveterinaryworld.orgnih.govmdpi.comoncotarget.org Activation of p53 can lead to the transcription of pro-apoptotic genes. thermofisher.com Research indicates that this compound treatment results in an increased expression of p53 in cancer cells. researchgate.netnih.govmans.edu.egresearchgate.net This suggests that the activation of the p53 pathway is involved in this compound-induced apoptosis. researchgate.netnih.govmans.edu.egresearchgate.net
Table 2: Effect of this compound on p53 Expression
| Treatment | p53 Expression Level | Outcome |
| Control | Normal | Cell Survival |
| This compound | Increased | Apoptosis |
Note: Data is based on research findings indicating the relationship between this compound treatment and p53 expression levels in cancer cells, leading to apoptosis. researchgate.netnih.govmans.edu.egresearchgate.net
Impact on Cellular Redox State
Cellular redox state, the balance between reactive oxygen species (ROS) production and antioxidant defense, plays a significant role in cell fate. frontiersin.org An alteration in the redox state can influence cell cycle progression and apoptosis induction. researchgate.netnih.govmans.edu.egfrontiersin.orgnih.gov Research indicates that this compound treatment is associated with an alteration of the redox state in cancer cells. researchgate.netnih.govmans.edu.eg This alteration might impact the cascade effects leading to cell cycle arrest and apoptosis. researchgate.netnih.govmans.edu.eg Furthermore, this compound has been shown to normalize oxidative stress in the liver in a mouse model, evidenced by increased levels of glutathione (B108866), superoxide (B77818) dismutase, and catalase. researchgate.netnih.govmans.edu.eg
Table 3: Impact of this compound on Redox Markers (in vivo)
| Marker | Control (Liver) | This compound Treatment (Liver) |
| Glutathione | Normal | Increased |
| Superoxide Dismutase | Normal | Increased |
| Catalase | Normal | Increased |
Note: Data is based on in vivo research findings regarding the effect of this compound on oxidative stress markers in the liver of mice. researchgate.netnih.govmans.edu.eg
Inhibition of Lipid Peroxidation
This compound has demonstrated the ability to inhibit lipid peroxidation. nih.govresearchgate.net This effect has been observed in the context of carbon tetrachloride (CCl4)-induced hepatic toxicity in mice, where this compound treatment significantly reduced levels of malondialdehyde (MDA) and nitric oxide (NO), which are indicators of lipid peroxidation and hepatic toxicity. nih.gov The mechanism behind this inhibition may involve the compound's potential antioxidant activity, which could limit the production of free radicals responsible for initiating lipid peroxidation. nih.gov Studies have shown that this compound treatment can lead to increased levels of antioxidant enzymes such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT), while decreasing lipid peroxidation markers like MDA. nih.govresearchgate.net
The inhibition of lipid peroxidation by compounds can occur through various mechanisms, including the scavenging of free radicals and the enhancement of the body's own antioxidant defense systems. nih.govnih.govmdpi.com In the case of this compound, the observed increase in antioxidant enzyme activities suggests a mechanism involving the bolstering of cellular defenses against oxidative stress. nih.govresearchgate.net
Other Investigated Biological Activities (mechanistic research focus)
Beyond its established antiproliferative effects and impact on lipid peroxidation, other potential biological activities of this compound have been investigated, often based on structural similarities to compounds with known properties. ontosight.ai
The potential anti-inflammatory activity of this compound has been explored, partly due to its structural features which are present in other compounds known for their anti-inflammatory effects. ontosight.ai While specific mechanistic studies on this compound's anti-inflammatory action are limited in the provided search results, research on other natural products and synthetic compounds with structural similarities has elucidated potential mechanisms. mdpi.comnih.govnih.govrsc.org These mechanisms often involve the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.comnih.govrsc.org For instance, studies on thiophene-based compounds, which can feature aromatic rings and methoxy (B1213986) groups similar to those in this compound, have shown anti-inflammatory effects through the inhibition of inflammatory gene expression and modulation of signaling pathways like NF-κB. mdpi.com Phenolic acids, also present in some natural products, have demonstrated anti-inflammatory properties by influencing the TLR4/NF-κB pathway. nih.gov
This compound's potential as an antimicrobial agent has also been considered, again drawing parallels with the activities of structurally related compounds. ontosight.ai The indenone core and other functional groups in this compound are motifs found in various natural products and synthetic molecules with antimicrobial properties. ontosight.ainih.govmdpi.commdpi.com Mechanisms of antimicrobial action for such compounds can include disruption of bacterial cell membranes, inhibition of essential enzymes, interference with protein or nucleic acid synthesis, or inhibition of biofilm formation. nih.govmdpi.commdpi.com For example, some natural compounds exert antibacterial effects by causing structural changes to bacterial surfaces and leading to membrane rupture. mdpi.com Essential oil components, some of which contain phenolic or methoxy groups, are known to disrupt bacterial cell membranes. nih.govmdpi.com
Anti-inflammatory Potential (from structural similarity)
Stereochemical Influence on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like this compound. ontosight.aiwikipedia.orgijpsjournal.comuou.ac.in Different stereoisomers, specifically enantiomers, can interact differently with biological targets such as enzymes and receptors, leading to variations in potency, selectivity, and even the type of biological effect observed. wikipedia.orgijpsjournal.comuou.ac.in
This compound exists as a chiral molecule, and its biological activity can be influenced by its specific stereochemical configuration. core.ac.ukontosight.ai Studies have involved the synthesis of both racemic this compound (a mixture containing equal amounts of both enantiomers) and enantiopure forms to investigate their respective biological profiles. core.ac.ukacs.org While the provided search results highlight the synthesis of both racemic and enantiopure this compound, detailed comparative data on the biological activities of the individual enantiomers versus the racemic mixture are not extensively detailed in the snippets. core.ac.ukacs.org However, the general principle in medicinal chemistry is that enantiopure drugs can offer advantages over racemic mixtures, as one enantiomer (the eutomer) is often primarily responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. wikipedia.orgijpsjournal.comuou.ac.insavemyexams.com The synthesis of enantiopure this compound suggests an interest in understanding and potentially leveraging the specific activity of the biologically relevant stereoisomer. core.ac.ukacs.org
Structure Activity Relationship Sar Studies of Ottelione a
Identification of Key Pharmacophoric Elements
SAR studies have identified several key structural elements within the ottelione A molecule that are crucial for its biological activity nih.govnih.govacs.org. Modifications to these specific positions have demonstrated significant impacts on the compound's potency nih.govnih.govacs.org.
Significance of the C-7 Exocyclic Double Bond
Research indicates that the C-7 exocyclic double bond is essential for the potency of this compound nih.govnih.govacs.orgfigshare.comresearchgate.netresearchgate.netacs.org. This functional group is believed to be critical, possibly due to its potential for irreversible interaction with tubulin, the molecular target of this compound nih.govnih.govacs.orgresearchgate.netresearchgate.netacs.org. Analogues lacking this double bond or with modifications at this position show significantly reduced activity nih.govnih.govacs.orgresearchgate.net.
Role of the C-1 Vinyl Group
Studies on this compound analogues have revealed that the C-1 vinyl group is not necessary for its potency nih.govnih.govacs.orgfigshare.comresearchgate.netresearchgate.netacs.org. Analogues without the C-1 vinyl group have demonstrated comparable activity to the parent compound nih.govacs.org. For instance, compound 11a, a C-1 desvinyl analogue, showed activity comparable with that of this compound nih.gov.
Impact of Substituents on the C-3 Phenylmethyl Group
The substituents on the phenylmethyl group at the C-3 position have a significant impact on the antiproliferative activity of this compound analogues nih.govnih.govacs.orgfigshare.comresearchgate.netacs.orgresearchgate.net. Optimization of these substituents has led to the discovery of analogues with enhanced potency nih.govnih.govfigshare.comresearchgate.netacs.orgresearchgate.net. For example, compound 10g, featuring a 3′-fluoro-4′-methoxyphenylmethyl substituent, exhibited significantly higher activity (6–38-fold more active) against certain cancer cell lines compared to this compound nih.govnih.govfigshare.comresearchgate.netacs.orgresearchgate.net.
Methodology for SAR Determination
The determination of the SAR of this compound primarily involves the systematic synthesis of targeted analogues and their subsequent in vitro biological evaluation nih.govacs.org.
Synthesis of Targeted Analogs
Targeted analogues of this compound are synthesized with specific modifications at positions of interest, such as the C-1 vinyl group, the C-7 exocyclic double bond, and the substituents on the C-3 phenylmethyl group nih.govacs.org. Synthetic strategies are developed to allow for the introduction of different functional groups or the removal of existing ones at these positions nih.govnih.gov. For example, the synthesis of C-1 desvinyl, C-7 methylene (B1212753), C-7 exocyclic ethylidene, and various C-3 phenylmethyl analogues has been reported nih.govacs.org.
In vitro Biological Evaluation of Analogs
Synthesized analogues are subjected to in vitro biological evaluations to assess their antiproliferative activities against various cancer cell lines and their effects on tubulin polymerization nih.govacs.orgresearchgate.net. These evaluations typically involve determining the half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines nih.gov. In vitro tubulin polymerization assays are also conducted to confirm whether the observed antiproliferative activity is due to the inhibition of tubulin assembly, similar to the mechanism of action of this compound nih.govresearchgate.net. Compounds showing potent antiproliferative activity are often further investigated for their ability to inhibit tubulin polymerization and their binding to the colchicine-binding site nih.govresearchgate.net.
Based on the search results, here is a table summarizing some of the SAR findings:
| Structural Modification | Impact on Potency | Key Finding | Source(s) |
| Absence of C-1 Vinyl Group | Potency comparable to this compound | C-1 vinyl group is unnecessary for activity. | nih.govacs.orgresearchgate.net |
| Modification/Absence of C-7 Double Bond | Essential for potency | C-7 exocyclic double bond is essential, possibly due to irreversible interaction with tubulin. | nih.govnih.govacs.orgresearchgate.netresearchgate.netacs.org |
| 3'-fluoro-4'-methoxyphenylmethyl at C-3 | Increased potency (6-38-fold) vs. This compound | Optimization of C-3 substituents can significantly enhance activity. | nih.govnih.govfigshare.comresearchgate.netacs.orgresearchgate.net |
Here is a table with illustrative data points from the search results (specifically mentioning compound 10g and this compound):
| Compound | C-3 Substituent | Representative IC50 Values (nM) against Cancer Cells | Tubulin Polymerization Inhibition | Source(s) |
| This compound (4) | 3-hydroxy-4-methoxyphenylmethyl | 0.40–92.8 (range across various cell lines) | Significant inhibition | nih.gov |
| Compound 10g | 3'-fluoro-4'-methoxyphenylmethyl | Significantly lower than this compound (6-38x more active) | Significant inhibition (comparable to this compound) | nih.govnih.govfigshare.comresearchgate.netacs.orgresearchgate.net |
Note: Specific IC50 values for compound 10g across the full panel of cell lines were not explicitly provided in the snippets, only the fold-increase in activity relative to this compound for certain cell lines.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used in drug discovery and development to build predictive models that correlate chemical structure with biological activity using mathematical and statistical methods etflin.comscispace.comresearchgate.net. While detailed, publicly available QSAR studies focused solely on a large series of this compound derivatives are not extensively detailed in the provided search results, the principles and methods of QSAR are applicable to understanding the activity of compounds like this compound and its potential analogs researchgate.netdatapdf.com. QSAR models aim to identify and quantify the physicochemical and structural properties of compounds that are critical for their interaction with a biological target, such as tubulin in the case of this compound nih.govresearchgate.net.
QSAR studies typically involve a series of compounds with known structures and measured biological activities. Descriptors representing various molecular properties are calculated for each compound. Statistical methods are then employed to build a model that relates these descriptors to the observed activity. This model can subsequently be used to predict the activity of new, untested compounds, guiding the synthesis of more potent or selective analogs etflin.comscispace.comresearchgate.net.
Computational Approaches in SAR Prediction
Computational approaches play a significant role in modern SAR and QSAR studies etflin.comscispace.comresearchgate.net. These methods allow researchers to analyze and predict the biological activity of compounds based on their molecular structures without the need for immediate experimental synthesis and testing of every potential analog. For compounds targeting tubulin, like this compound, computational techniques such as molecular docking and molecular dynamics simulations are often employed to study the interaction between the compound and the target protein at a molecular level researchgate.netresearchgate.net. Molecular docking, for instance, can predict the preferred binding orientation and affinity of a ligand within the binding site of a protein, providing insights into the key interactions driving the biological activity researchgate.netresearchgate.net.
While specific computational approaches applied directly to build a QSAR model for this compound derivatives are not extensively detailed in the provided snippets, studies on other tubulin inhibitors have utilized techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) nih.gov. These 3D-QSAR methods relate variations in biological activity to changes in the steric and electrostatic fields around the molecules, providing spatial information about the structural requirements for activity nih.gov. Accounting for 3-D descriptors of conformers is noted as important in QSAR modeling datapdf.com.
Computational approaches also include the calculation of various molecular descriptors and the application of statistical methods like multiple linear regression analysis to build predictive models researchgate.net. These methods are integral to understanding how structural variations influence biological outcomes and for predicting the activity of novel compounds etflin.comscispace.comresearchgate.net.
Identification of Physicochemical Descriptors
The identification of relevant physicochemical descriptors is a critical step in QSAR modeling etflin.comscispace.comresearchgate.net. These descriptors numerically represent various properties of a molecule that are believed to influence its biological activity, such as its ability to interact with a target protein, permeate cell membranes, or be transported within an organism.
Commonly used physicochemical descriptors in QSAR studies include:
Lipophilicity: Often represented by the partition coefficient (Log P), which indicates a compound's preference for a lipophilic environment over a hydrophilic one. This property is crucial for membrane permeability and distribution within biological systems researchgate.netetflin.comscispace.comresearchgate.net.
Steric Descriptors: These describe the size and shape of a molecule and how it fits into a binding site nih.govdatapdf.com.
Electronic Descriptors: These relate to the electronic properties of a molecule, such as charge distribution and polarizability, which influence electrostatic interactions with the target nih.gov.
Topological Descriptors: These are based on the connectivity and topology of the molecule's atoms and bonds researchgate.net.
Hydrogen Bonding Characteristics: Descriptors related to the number of hydrogen bond donors and acceptors, which are important for interactions with biological molecules etflin.comscispace.comresearchgate.net.
Other Descriptors: These can include molecular weight, rotatable bond count, and aromatic ring count, which are often used in assessing druglikeness and pharmacokinetic properties etflin.comscispace.comresearchgate.net.
While the specific physicochemical descriptors used in QSAR models specifically for this compound are not detailed in the search results, studies on related compounds and general QSAR practices highlight the importance of descriptors like Log P, topological properties, and those related to hydrogen bonding and molecular size/shape in predicting biological activity nih.govresearchgate.netetflin.comscispace.comresearchgate.netdatapdf.com. For instance, in QSAR studies of other compound series, descriptors based on partition coefficient (Log P) and topological properties have been found to be responsible factors for enzyme inhibition researchgate.net. Descriptors related to size, lipophilicity, and hydrogen bonding characteristics are also considered in assessing druglikeness and pharmacokinetics using computational tools etflin.comscispace.comresearchgate.net.
The identification of the most relevant descriptors for this compound's activity would involve correlating a range of calculated molecular properties with experimental activity data for a series of this compound derivatives or related compounds, allowing for the development of a predictive QSAR model.
Ecological and Physiological Role of Ottelione a
Role in Ottelia alismoides Plant Defense or Metabolism
Ottelione A is a compound found in the freshwater plant Ottelia alismoides. nih.govnih.gov Ottelia alismoides is an aquatic, submerged plant that is found in various freshwater habitats like lakes, streams, ditches, rice paddies, and permanent pools. jircas.go.jp The plant contains various natural chemicals, including flavonoids, terpenoids, tannins, glycosides, alkaloids, and phenolic compounds, in addition to otteliones A and B. nih.govresearchgate.net
While much of the research on this compound has focused on its potent in vitro antiproliferative activity against cancer cell lines ijrpp.comnih.govjst.go.jp, its specific role in the plant's own defense or metabolism is not extensively detailed in the provided search results. However, the presence of such biologically active compounds in a plant often suggests a role in deterring herbivores or pathogens, or as part of the plant's metabolic processes. The isolation of this compound from Ottelia alismoides indicates it is a metabolite produced by the plant. nih.govnih.gov
Ottelia alismoides itself plays ecological roles as a primary producer in shallow freshwater ecosystems. ijrpp.comfrontiersin.org Its broad leaves may contribute to specialized functions compared to other submerged species. frontiersin.org The plant is also noted for its carbon concentrating mechanisms, including bicarbonate usage, Crassulacean acid metabolism (CAM), and C4 photosynthesis, which influence carbon cycling in its environment. frontiersin.org While these metabolic processes of the plant are documented, a direct link between this compound and these specific functions or defense mechanisms against environmental threats is not explicitly established in the provided information.
Interactions within Aquatic Ecosystems
The interactions of this compound within aquatic ecosystems are not explicitly detailed in terms of its direct effects on other aquatic organisms or its fate in the environment based on the provided search results. However, the plant Ottelia alismoides, from which this compound is isolated, is an integral part of aquatic ecosystems. ijrpp.comstudysmarter.co.uk
Aquatic ecosystems are complex networks involving interactions between living organisms and their chemical and physical environment. studysmarter.co.ukresearchgate.net Primary producers like Ottelia alismoides form the base of food webs and contribute to nutrient cycling. ijrpp.comstudysmarter.co.ukmdpi.com The presence of secondary metabolites like this compound in aquatic plants can potentially influence these interactions, although the specific effects of this compound are not described.
Research on aquatic ecosystems highlights the importance of understanding the role and function of interactions within food webs and the impact of chemical substances, including natural products and pollutants, on aquatic life. studysmarter.co.ukresearchgate.netmdpi.comacademicjournals.org Xenobiotic substances, which include compounds with biological activities, can survive in the aquatic environment and are considered environmental contaminants, with potential impacts on aquatic organisms. academicjournals.org While this compound is a natural product, its potential as a biologically active compound means it could theoretically interact with other organisms in the ecosystem upon release from the plant, but this is not discussed in the search results.
The ecological role of Ottelia alismoides as a habitat provider and food source for various consumer organisms is recognized. ijrpp.com The plant's ability to influence carbon cycling through mechanisms like CaCO3 precipitation on leaf surfaces and its carbon concentrating mechanisms also demonstrates its impact on the aquatic environment. frontiersin.org However, the direct contribution or interaction of this compound itself within these broader ecological processes or its effects on other aquatic organisms (beyond its origin in the plant) are not specifically addressed in the provided information.
Research Challenges and Future Directions for Ottelione a Studies
Elucidating Undiscovered Biosynthetic Steps and Enzymes
The biosynthesis of many plant natural products, including complex molecules like ottelione A, remains largely unknown. wikipedia.org While this compound is known to be produced by Ottelia alismoides, the specific enzymatic machinery and detailed steps involved in its in planta synthesis have not been fully elucidated. Challenges exist in the efficient expression and reconstitution of plant biosynthetic genes and pathways in heterologous systems, which are crucial for understanding and potentially manipulating these processes. wikipedia.org Cytochrome P450 enzymes are known to play a significant role in the biosynthesis of various natural products, catalyzing diverse oxidative reactions, but their efficient heterologous expression for studying biosynthetic pathways still presents difficulties. fishersci.ca Future research needs to focus on identifying the specific genes and enzymes responsible for each transformation in the this compound biosynthetic pathway. Techniques such as transcriptomics, proteomics, and metabolomics, coupled with enzyme characterization and genetic manipulation in the source plant or heterologous hosts, are essential to unravel this complexity.
Development of More Efficient and Scalable Synthetic Routes
The intriguing core structure of this compound, featuring four stereogenic centers, has made it a target for total synthesis by several research groups. nih.govsciensage.infoguidetopharmacology.orgnih.gov Various synthetic strategies have been explored, including radical cyclization methods, selective ring closing metathesis, Diels-Alder reactions, and approaches utilizing intramolecular Cannizzaro reactions to construct the core bicyclic framework. nih.govguidetopharmacology.orgnih.govnih.govwikipedia.org However, the preparation of this compound can involve numerous steps, which may have limited the widespread synthesis and evaluation of its analogues. nih.gov The development of more efficient, convergent, and scalable synthetic routes is crucial to facilitate the production of larger quantities of this compound for comprehensive biological evaluation and to enable the systematic synthesis of diverse analogues for structure-activity relationship studies. Research into novel synthetic methodologies and catalytic approaches is needed to overcome the challenges associated with constructing the complex architecture of this compound in a practical and scalable manner.
Green Chemistry Approaches in this compound Synthesis
Integrating green chemistry principles into the synthesis of this compound is an important future direction. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, focusing on aspects such as atom economy, waste prevention, and the use of safer solvents. nih.gov While general efforts in green chemistry for synthesis are ongoing, including the exploration of biocatalysis and more environmentally friendly reaction conditions nih.govuni.lumims.com, specific applications and detailed studies of green chemistry approaches specifically for this compound synthesis are areas that require further investigation. The mention of a formal total synthesis of ottelione using iridium-catalyzed oxidative desymmetrization in the context of green chemistry suggests initial steps in this direction. fishersci.no Future research should explore and optimize synthetic routes that minimize the use of toxic reagents and solvents, reduce waste generation, and potentially incorporate biocatalytic steps to develop more sustainable methods for this compound production.
Advanced Mechanistic Investigations
This compound is well-established as an antimitotic agent that inhibits tubulin polymerization by binding to the colchicine-binding site. nih.govzellbio.eu This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and inducing mitotic catastrophe in cancer cells. citeab.comwikipedia.orgmims.com The C-7 exocyclic double bond has been identified as essential for its potency, possibly due to an irreversible interaction with tubulin. nih.gov However, a more in-depth understanding of the precise molecular interactions and the full spectrum of its cellular effects is still evolving.
Detailed Molecular Docking and Simulation Studies
While molecular docking and simulation are widely used computational techniques to predict the binding modes and affinities of molecules with their targets, detailed studies specifically focused on the interaction of this compound with tubulin at the molecular level are not extensively reported in the provided search results. Although molecular modeling has been used to study the binding of other tubulin-targeting agents, dedicated and comprehensive molecular docking and dynamics simulations are needed to precisely map the binding site of this compound on tubulin, characterize the key interactions involved, and understand the conformational changes that occur upon binding. Such studies can provide valuable insights into the molecular basis of its potency and selectivity and guide the design of improved analogues.
Identification of Novel Molecular Targets beyond Tubulin
The primary and well-characterized molecular target of this compound is tubulin. nih.govzellbio.eu However, exploring potential off-target effects or interactions with other cellular components is important for a complete understanding of its biological profile. The observation of a "Dual Therapeutic Potential of this compound on Carbon Tetrachloride-induced Hepatic Toxicity in Mice" suggests potential bioactivity beyond its antimitotic effects, possibly involving mechanisms related to hepatic protection or oxidative stress. Identifying novel molecular targets beyond tubulin could uncover additional therapeutic applications or provide insights into potential side effects. Future research should employ unbiased approaches, such as target deconvolution studies and phenotypic screening, to identify any other proteins or pathways that are modulated by this compound.
Design and Synthesis of Next-Generation Analogs with Enhanced Specificity or Potency
Developing analogs of this compound is a key strategy to potentially improve its therapeutic profile, including enhancing potency and specificity while potentially addressing challenges associated with the parent compound's synthesis. nih.govontosight.ai
Targeted Derivatization Based on SAR Insights
Structure-activity relationship (SAR) studies are fundamental to the rational design of this compound analogs. Initial SAR investigations have provided crucial insights into the importance of specific structural features for its activity. For instance, studies have indicated that the C-1 vinyl group of this compound is not essential for its potency, while the C-7 exocyclic double bond appears to be critical, possibly due to an irreversible interaction with tubulin. nih.govacs.orgnih.gov Modifications to the phenylmethyl group at the C-3 position have also yielded analogs with significantly enhanced activity against certain cancer cell lines. nih.govacs.org
For example, compound 10g, an analog with a 3′-fluoro-4′-methoxyphenylmethyl substituent at C-3, demonstrated potency comparable to or exceeding that of this compound against MCF-7, NCI-H460, and COLO205 cancer cells, with IC₅₀ values in the nanomolar range. nih.govacs.org This highlights the potential for optimizing substituents on the phenyl ring to improve activity.
Further targeted derivatization efforts will likely focus on:
Exploring a wider range of substituents on the C-3 phenylmethyl group to fine-tune interactions at the tubulin binding site. nih.gov
Investigating modifications around the C-7 exocyclic double bond to understand its role in irreversible binding and potentially design analogs with controlled reactivity. nih.gov
Synthesizing analogs with modifications to the bicyclo[4.3.0]nonane core to assess the impact on binding affinity and specificity. nih.gov
Developing less complex analogs that retain high potency, potentially simplifying synthesis and improving druggability. nih.gov
Data from SAR studies on this compound and its analogs are crucial for guiding synthetic efforts towards compounds with improved properties.
| Compound | Structural Modification | Key SAR Insight | Example Activity Data (IC₅₀) | Reference |
| This compound (4) | Parent compound | Colchicine-competitive inhibitor of tubulin polymerization. nih.govacs.org | pM–nM range (various cancer cells) nih.gov | nih.govacs.orgnih.gov |
| Analog 11a | C-1 desvinyl | C-1 vinyl group unnecessary for potency. nih.govnih.gov | 1.07 to 243.9 nM (various cancer cells) nih.gov | nih.govnih.gov |
| Analog 10g | C-3 with 3′-fluoro-4′-methoxyphenylmethyl | Enhanced activity compared to this compound against certain cell lines. nih.govacs.org | 0.130–2.77 nM (various cancer cells) nih.gov | nih.govacs.org |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied across various stages of drug discovery and development, offering potential to accelerate research on complex molecules like this compound. nih.govmdpi.commednexus.orgdrughunter.comresearchgate.net
Retrosynthetic Analysis
Spectral Analysis and Structure Prediction
AI and ML can aid in the analysis of spectroscopic data (such as NMR, MS) to confirm the structure of synthesized this compound and its analogs. While the search results discuss spectral analysis and structure prediction in general contexts, including protein structure prediction from sequence data and the use of Raman spectroscopy for protein secondary structure analysis, specific AI/ML applications for this compound spectral analysis are not provided. rsc.orgspectroscopyonline.commpg.denih.gov However, ML models can be trained on large datasets of spectral data and corresponding chemical structures to improve the accuracy and speed of structure elucidation and verification. jst.go.jpresearchgate.net
Predictive Modeling for Biological Activity
Predictive modeling using AI and ML can be employed to forecast the biological activity of potential this compound analogs before they are synthesized and tested experimentally. nih.gov By analyzing existing data on this compound and its known analogs, along with data from compounds with similar structural motifs or mechanisms of action (e.g., tubulin inhibitors), ML models can identify structural features associated with desired potency, specificity, and potentially other pharmacokinetic properties. nih.govacs.orgmdpi.comresearchgate.net These models can help prioritize which analogs to synthesize and test, thereby accelerating the discovery process. nih.govmdpi.commednexus.org Computational prediction, including molecular docking studies, is considered vital in drug development to understand drug features and guide experimental work. nih.gov
Exploration of Chiral Purity and Enantioselective Effects in Biological Systems
Research into this compound has involved the synthesis of both its racemic form and the natural optically pure form acs.org. The racemic mixture (Rac-Ottelione A) may exhibit different properties compared to its enantiopure forms, highlighting the importance of studying the enantioselective effects in biological systems ontosight.ai. Enantioselective total synthesis has been successfully achieved for both this compound and its isomer ottelione B, which helped confirm their absolute configurations acs.orgcore.ac.uk. Studies have also explored the synthesis of analogues of this compound, some of which were synthesized in racemic forms for structure-activity relationship studies nih.gov.
The biological activity of chiral compounds can be significantly influenced by their stereochemistry nih.gov. For instance, only one enantiomer of a chiral drug may effectively interact with chiral biological receptors or enzymes, while the other enantiomer might be less active, inactive, or even possess different or harmful effects lifechemicals.comyorku.ca. The degree of enantiomeric purity can critically impact the observed potency ratios of chiral drugs nih.gov.
While the provided search results confirm the synthesis of both racemic and enantiopure forms of this compound and acknowledge the general importance of chirality in biological interactions, specific detailed research findings quantifying the differences in biological activity between the enantiomers of this compound were not extensively detailed in the snippets. However, the successful enantioselective synthesis suggests that researchers are aware of the potential for differential biological effects between the enantiomers and are likely pursuing studies to explore these differences acs.orgcore.ac.uk. The synthesis of (+)-3-epi-ottelione A, an unnatural stereoisomer, and its evaluation for antitumor activity further underscore the interest in how stereochemistry influences the biological profile of this compound related structures nih.gov.
Q & A
Q. What computational models predict this compound’s binding affinity to microtubule targets?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) with tubulin structures (PDB ID: 1JFF). Calculate binding free energy (MM-PBSA) and validate with in vitro tubulin polymerization assays. Compare results to known microtubule inhibitors (e.g., colchicine) .
Data Presentation Guidelines
- Tables : Include comparative cytotoxicity data (IC₅₀ values) across cell lines and synergy indices (CI values) in combination studies.
- Figures : Use dose-response curves, molecular docking poses, and histopathology images with scale bars.
- Statistical Reporting : Provide exact p-values, confidence intervals, and effect sizes. Use Prism or R for analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
